molecular formula C10H9N5O2 B11790549 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid

3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid

Cat. No.: B11790549
M. Wt: 231.21 g/mol
InChI Key: JDVZPGLWZRMEBK-UHFFFAOYSA-N
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Description

3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of pyrazole, triazole, and pyrazine rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing production costs. Current methods involve batch processes with careful control of reaction parameters to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrazolo[1,5-a]pyrimidine

Uniqueness

3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

3-(3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoic acid

InChI

InChI=1S/C10H9N5O2/c16-9(17)2-1-8-12-13-10-7-3-4-11-15(7)6-5-14(8)10/h3-6H,1-2H2,(H,16,17)

InChI Key

JDVZPGLWZRMEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C3=CC=NN31)CCC(=O)O

Origin of Product

United States

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